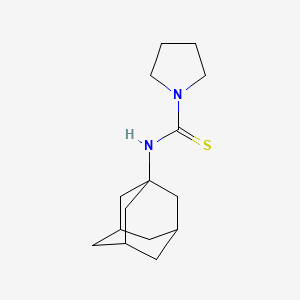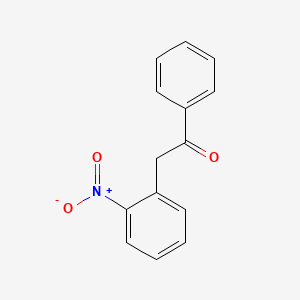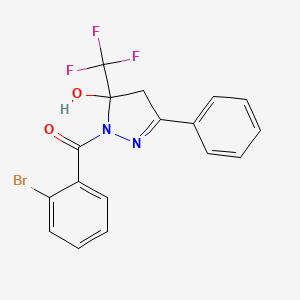
N-cyclohexyl-2-methoxycyclohexanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-methoxycyclohexanamine oxalate is a chemical compound that belongs to the class of arylcyclohexylamines. This compound is a derivative of cyclohexanamine and is commonly known as Methoxcyclohexamine (MXE). MXE is a psychoactive substance that has been used for recreational purposes. However,
Mécanisme D'action
N-cyclohexyl-2-methoxycyclohexanamine oxalate acts as an NMDA receptor antagonist by binding to the receptor and blocking its activity. This results in a decrease in the release of glutamate, which is an excitatory neurotransmitter. The decrease in glutamate release leads to a decrease in neuronal activity in the brain. This mechanism of action is similar to that of ketamine, which is a well-known NMDA receptor antagonist.
Biochemical and Physiological Effects:
N-cyclohexyl-2-methoxycyclohexanamine oxalate has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. N-cyclohexyl-2-methoxycyclohexanamine oxalate has also been shown to increase the release of acetylcholine, which is involved in learning and memory. In addition, N-cyclohexyl-2-methoxycyclohexanamine oxalate has been found to decrease the release of norepinephrine, which is involved in the body's stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-2-methoxycyclohexanamine oxalate in lab experiments is that it is a potent NMDA receptor antagonist, which makes it a useful tool for investigating the role of the NMDA receptor in the brain. However, N-cyclohexyl-2-methoxycyclohexanamine oxalate has a number of limitations. It is a psychoactive substance that can have unpredictable effects on behavior and cognition. In addition, N-cyclohexyl-2-methoxycyclohexanamine oxalate has a short half-life, which means that its effects are relatively short-lived.
Orientations Futures
There are a number of future directions for research on N-cyclohexyl-2-methoxycyclohexanamine oxalate. One area of research is the development of new NMDA receptor antagonists that have fewer psychoactive effects. Another area of research is the investigation of the potential therapeutic uses of N-cyclohexyl-2-methoxycyclohexanamine oxalate, particularly in the treatment of chronic pain. Finally, research is needed to better understand the long-term effects of N-cyclohexyl-2-methoxycyclohexanamine oxalate on the brain and behavior.
Conclusion:
In conclusion, N-cyclohexyl-2-methoxycyclohexanamine oxalate is a potent NMDA receptor antagonist that has been used in scientific research to investigate the role of the NMDA receptor in the brain. N-cyclohexyl-2-methoxycyclohexanamine oxalate has a number of biochemical and physiological effects, and it has potential therapeutic uses in the treatment of chronic pain. However, N-cyclohexyl-2-methoxycyclohexanamine oxalate is a psychoactive substance that can have unpredictable effects on behavior and cognition, and more research is needed to understand its long-term effects on the brain and behavior.
Méthodes De Synthèse
N-cyclohexyl-2-methoxycyclohexanamine oxalate can be synthesized by reacting 3-methoxyphenylacetonitrile with cyclohexylmagnesium bromide, followed by reduction of the resulting imine with lithium aluminum hydride. The final step involves the reaction of the resulting amine with oxalic acid to form the oxalate salt.
Applications De Recherche Scientifique
N-cyclohexyl-2-methoxycyclohexanamine oxalate has been used in scientific research to investigate its effects on the central nervous system. N-cyclohexyl-2-methoxycyclohexanamine oxalate is a potent NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor in the brain. This receptor is involved in learning, memory, and pain perception. N-cyclohexyl-2-methoxycyclohexanamine oxalate has been shown to have analgesic effects, which make it a potential therapeutic agent for the treatment of chronic pain.
Propriétés
IUPAC Name |
N-cyclohexyl-2-methoxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-15-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11/h11-14H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUBMYORYPUWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5526969 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5091247.png)

![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5091260.png)
![2-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5091261.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5091266.png)


![4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5091288.png)
![2-{4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5091294.png)

![2-ethyl-3-(4-fluorophenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091322.png)

![ethyl 4-(4-methoxybenzyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylate](/img/structure/B5091332.png)